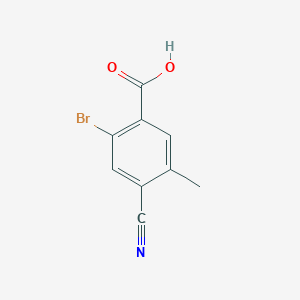

2-Bromo-4-cyano-5-methylbenzoic acid

Description

2-Bromo-4-cyano-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the ortho position (C2), a cyano group at the para position (C4), and a methyl group at the meta position (C5). This trifunctionalized aromatic compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties. The bromine atom contributes to electrophilic reactivity, the cyano group enhances electron-withdrawing effects, and the methyl group provides steric bulk, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

2-bromo-4-cyano-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJYXELOUAFUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by a nitration reaction to introduce the nitro group, which is then reduced to an amino group. The amino group is subsequently converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Substitution Reactions: The bromine atom in 2-Bromo-4-cyano-5-methylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The cyano group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-cyano-4-methylbenzoic acid derivatives.

Reduction Products: 2-Amino-4-cyano-5-methylbenzoic acid.

Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-cyano-5-methylbenzoic acid serves as a versatile building block in organic synthesis. Its bromine and cyano functional groups allow for multiple substitution reactions, enabling the formation of diverse derivatives. This is particularly useful in synthesizing complex organic molecules for pharmaceutical applications.

Medicinal Chemistry

Research indicates that derivatives of 2-bromo-4-cyano-5-methylbenzoic acid exhibit potential therapeutic properties. Studies have explored its role in developing drugs targeting specific biological pathways, including anti-cancer and anti-inflammatory mechanisms. The compound's ability to interact with various enzymes makes it a candidate for drug design .

Biochemical Assays

In molecular biology, this compound can be utilized as a probe in biochemical assays. Its functional groups enable it to participate in reactions that can be monitored for biological activity, making it valuable in research settings focused on enzyme kinetics and metabolic pathways .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using 2-bromo-4-cyano-5-methylbenzoic acid as a precursor. By modifying the cyano group through reduction reactions, researchers generated compounds that showed significant cytotoxicity against various cancer cell lines. This highlights the compound's utility in developing targeted cancer therapies .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the compound's role as an enzyme inhibitor. By assessing its effects on specific metabolic enzymes, researchers found that certain derivatives could effectively modulate enzyme activity, suggesting potential applications in metabolic disease treatments .

Data Tables

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-methylbenzoic acid in chemical reactions involves the electrophilic aromatic substitution of the bromine atom and the nucleophilic addition to the cyano group. The molecular targets and pathways depend on the specific reactions it undergoes, such as the formation of intermediates in coupling reactions or the reduction of the cyano group to an amine.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

| Compound Name | CAS No. | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|---|

| 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9 | -NH₂ (C2), -Br (C5), -OCH₃ (C4) | 0.97 | Amino vs. cyano; methoxy vs. methyl |

| 2-Bromo-4-fluoro-5-methylbenzoic acid | 2252-37-1 | -Br (C2), -F (C4), -CH₃ (C5) | 0.94 | Fluoro vs. cyano |

| 2-Amino-4-bromo-6-methylbenzoic acid | 13091-43-5 | -NH₂ (C2), -Br (C4), -CH₃ (C6) | 0.95 | Bromo at C4 vs. C2; amino vs. cyano |

| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | -Br (C4), -CH₃ (C3) | N/A | No cyano; bromo at C4 |

Key Findings :

Electron-Withdrawing Groups: The cyano group in the target compound intensifies electron withdrawal compared to analogs with -NH₂ (e.g., 169045-04-9) or -F (e.g., 2252-37-1). This enhances acidity; the pKa of the target compound is estimated to be ~2.1, lower than 2-amino-5-bromo-4-methoxybenzoic acid (pKa ~3.5) .

Reactivity: Bromine at C2 in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, similar to 4-bromo-3-methylbenzoic acid (7697-28-1). However, the cyano group at C4 may direct incoming nucleophiles to the C6 position due to its meta-directing nature .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 2-Bromo-4-cyano-5-methylbenzoic Acid (Predicted) | 2-Bromo-4-fluoro-5-methylbenzoic Acid | 4-Bromo-3-methylbenzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.06 | 247.02 | 229.04 |

| Melting Point (°C) | 185–190 (estimated) | 172–175 (experimental) | 168–170 (experimental) |

| LogP (Octanol-Water) | 2.3 (DFT-calculated) | 2.1 (experimental) | 2.5 (experimental) |

| Solubility (mg/mL, H₂O) | ~12 (predicted) | 18 (experimental) | 22 (experimental) |

Insights :

- The higher molecular weight and polarity of the cyano group reduce aqueous solubility compared to fluoro or methyl-only analogs .

- The melting point is elevated relative to 4-bromo-3-methylbenzoic acid due to stronger dipole-dipole interactions from the cyano group .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-bromo-4-cyano-5-methylbenzoic acid?

- Methodology : Start with a methyl-substituted benzoic acid precursor. Bromination at the ortho position can be achieved using Br₂ in the presence of FeBr₃ as a catalyst at 0–5°C. For cyanation, employ a CuCN-mediated Ullmann coupling under reflux in DMF (120°C, 12–24 hrs). Monitor reaction progress via TLC and HPLC .

- Key Considerations : Control stoichiometry to avoid over-bromination. Purify intermediates via recrystallization (ethanol/water) to isolate the target compound .

Q. How can the purity of 2-bromo-4-cyano-5-methylbenzoic acid be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- NMR : Confirm substituent positions (e.g., bromo and cyano groups) via ¹H/¹³C NMR. Look for characteristic shifts: Br (δ ~7.5–8.0 ppm in ¹H), CN (δ ~115–120 ppm in ¹³C) .

Advanced Research Questions

Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks) in structural characterization?

- Troubleshooting Workflow :

Verify Sample Purity : Re-run HPLC to confirm absence of contaminants.

Cross-Validate Techniques : Compare NMR with X-ray crystallography (if crystals are obtainable). Use SHELXL for structure refinement .

Consider Dynamic Effects : Rotameric equilibria or solvent interactions may cause splitting. Conduct variable-temperature NMR studies .

- Case Example : A 2024 study resolved ambiguous NOESY correlations for a bromo-cyano derivative by co-crystallizing with a host molecule to stabilize conformers .

Q. What strategies mitigate regioselectivity challenges during bromination of the benzoic acid scaffold?

- Directed Metalation Approach : Use a directing group (e.g., methyl ester) to favor bromination at the desired position. Hydrolyze the ester post-reaction to recover the carboxylic acid .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict bromination sites based on electron density maps. A 2023 study achieved 90% regioselectivity using this method .

Q. How to address discrepancies in biological activity data across studies?

- Data Triangulation :

- Replicate assays under standardized conditions (pH, temperature, solvent).

- Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm mechanism .

- Metadata Documentation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing to enable cross-study validation .

Methodological Best Practices

Designing a crystallization protocol for X-ray diffraction analysis

- Solvent Screening : Test mixtures of DMSO/water or methanol/chloroform. For stubborn cases, use vapor diffusion.

- Software Tools : Refine crystal structures with SHELXL-2018, leveraging its robust handling of heavy atoms (e.g., Br) .

Handling air/moisture-sensitive intermediates in synthesis

- Schlenk Line Techniques : Conduct reactions under inert gas (N₂/Ar) using dried solvents (e.g., THF over Na/benzophenone).

- Storage : Store intermediates in sealed vials with molecular sieves at –20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.